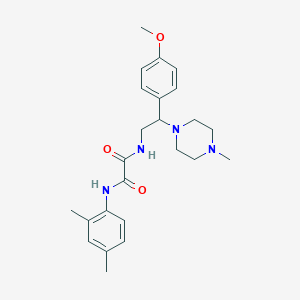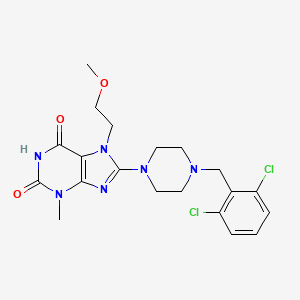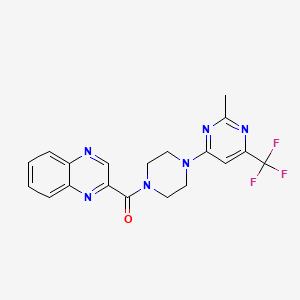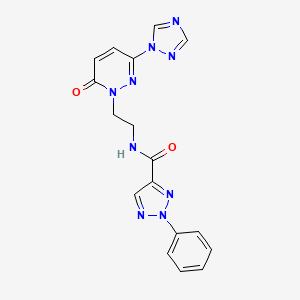
N-(4-ethoxyphenyl)-6-fluoro-3-tosylquinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure analysis would involve understanding the spatial arrangement of the atoms in the molecule and the types of bonds between them. This would typically be determined using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the reactivity of its functional groups. For example, the amine group might participate in acid-base reactions, the ether group could undergo cleavage under acidic conditions, and the aromatic rings might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure and functional groups. These might include its solubility in various solvents, melting point, boiling point, acidity or basicity, and reactivity .Scientific Research Applications
Pharmacological Activities
Quinoline derivatives display a broad range of pharmacological activities, including anticancer , antiviral , anti-microbial , antifungal , anti-inflammatory , and anti-platelet aggregation activities . This compound could potentially be used as an important drug intermediate in these areas.
Drug Discovery
Many quinoline derivatives are active pharmacophores and show significant biological activities. They are vital scaffolds for leads in drug discovery, particularly in developing treatments with antibacterial and antifungal properties .
Chemical Synthesis
Quinoline is used to produce nicotinic acid, which is essential for preventing pellagra in humans. The synthetic methods for quinoline derivatives are well-established, indicating that this compound could be utilized in various chemical synthesis processes .
Photovoltaic Applications
Quinoline derivatives have gained popularity for their use in third-generation photovoltaic applications. They can be incorporated into metal complexes for use in photovoltaic cells, suggesting a potential application for this compound in renewable energy technologies .
Organic Synthesis
The synthesis of quinoline derivatives through multicomponent reactions (MCRs) is an efficient strategy in organic synthesis. This compound could be involved in constructing complex molecular architectures in a single step using MCRs .
Catalysis
Methods for synthesizing quinoline and its derivatives from α,β-unsaturated aldehydes often involve catalytic systems. This compound may find applications in catalysis, contributing to synthetic advantages and understanding mechanistic aspects of reactions .
Mechanism of Action
properties
IUPAC Name |
N-(4-ethoxyphenyl)-6-fluoro-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O3S/c1-3-30-19-9-7-18(8-10-19)27-24-21-14-17(25)6-13-22(21)26-15-23(24)31(28,29)20-11-4-16(2)5-12-20/h4-15H,3H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YINGJTKOPVDVFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-6-fluoro-3-tosylquinolin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B2897359.png)


![3-amino-N-(2,5-dimethylphenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2897363.png)



![4-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B2897371.png)

![1-(4-Chlorophenyl)-2-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2897373.png)


![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2897379.png)
